

GNE-1858: A Technical Guide to a Potent HPK1 Inhibitor

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Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

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Abstract

GNE-1858 is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the T-cell receptor (TCR) signaling pathway. By inhibiting HPK1, **GNE-1858** enhances T-cell activation and effector function, presenting a promising strategy for cancer immunotherapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and biochemical characterization of **GNE-1858**, including detailed experimental protocols and data presented for scientific evaluation.

Introduction: Targeting HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening T-cell proliferation and effector functions upon TCR activation.[2][3] Mechanistically, activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the downstream signaling required for a robust immune response. [3]

The genetic or pharmacological inhibition of HPK1 kinase activity has been shown to enhance anti-tumor immunity, making it a compelling target for cancer immunotherapy, particularly in combination with existing checkpoint inhibitors.[1][5] **GNE-1858** was developed as a potent and selective inhibitor to probe the therapeutic potential of targeting this pathway.

Discovery and Development

The discovery of potent HPK1 inhibitors by Genentech, including the class to which **GNE-1858** belongs, originated from a high-throughput screening (HTS) campaign.[2][6] This initial screen identified hit compounds, such as a 7-azaindole scaffold, which demonstrated promising potency for HPK1.[7] Subsequent development employed a structure-based drug design approach to optimize potency and improve selectivity against other kinases, a critical challenge in HPK1 inhibitor design.[2][6] The crystal structure of the HPK1 kinase domain, both alone and in complex with inhibitors like **GNE-1858** (PDB ID: 6CQF), was instrumental in guiding medicinal chemistry efforts to enhance molecular interactions and achieve desired pharmacological properties.[8]

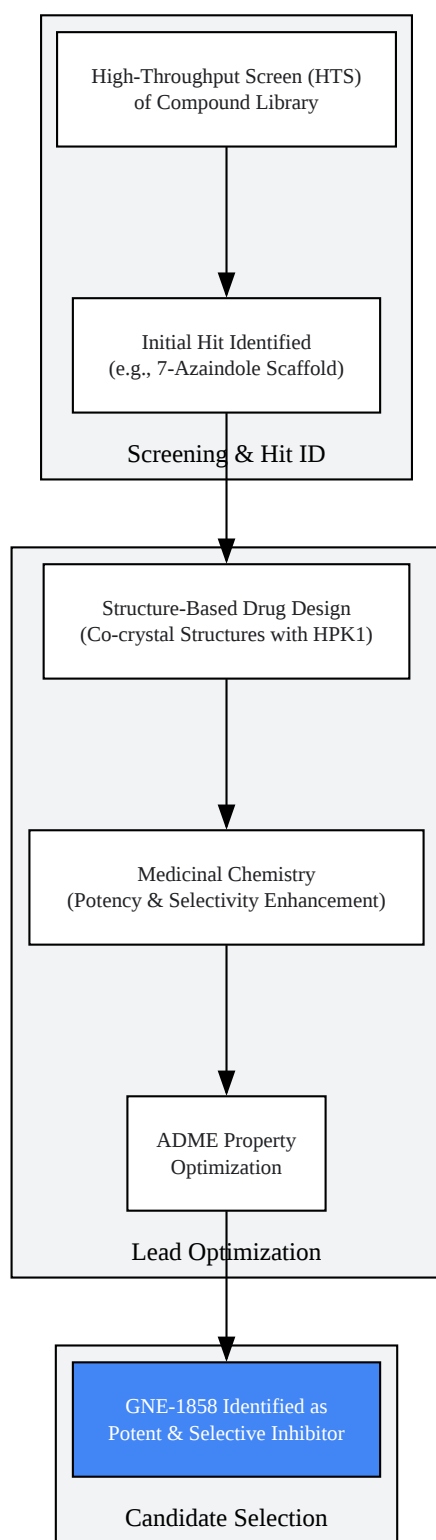


Figure 1. GNE-1858 Discovery Workflow

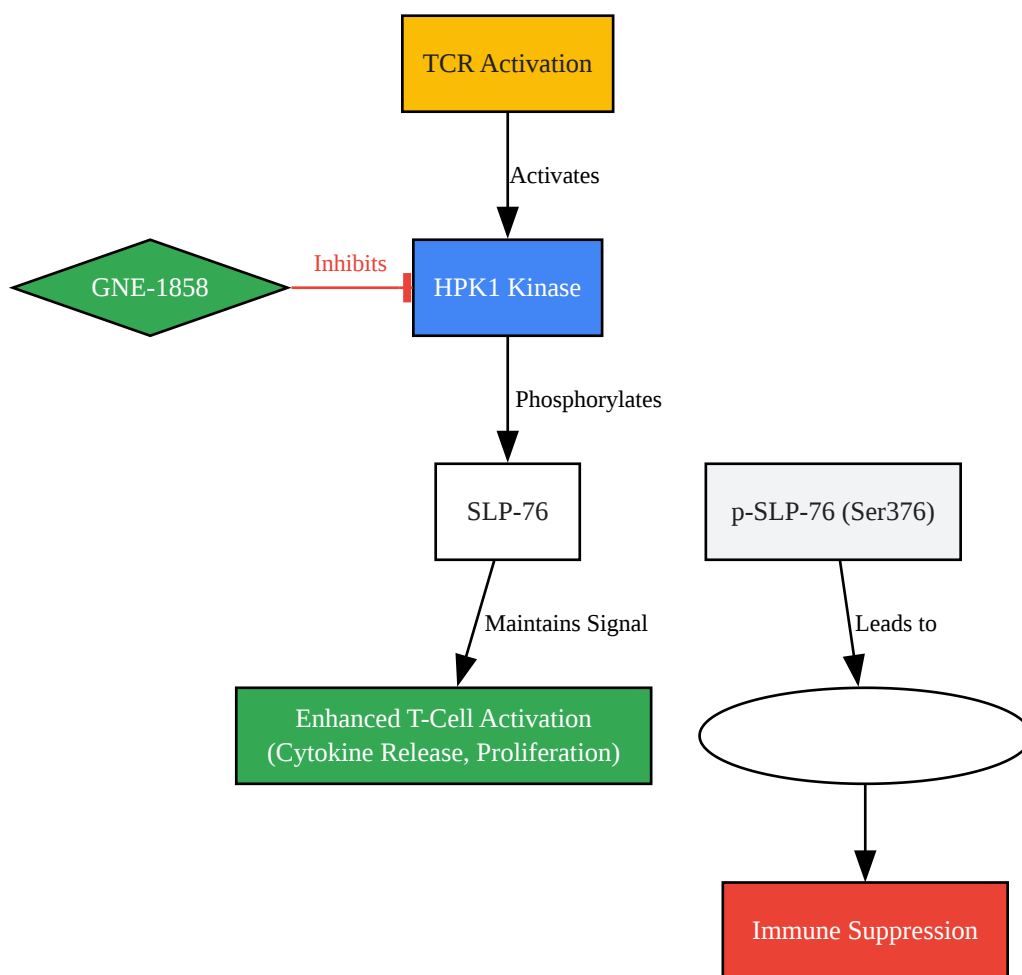


Figure 2. GNE-1858 Mechanism of Action

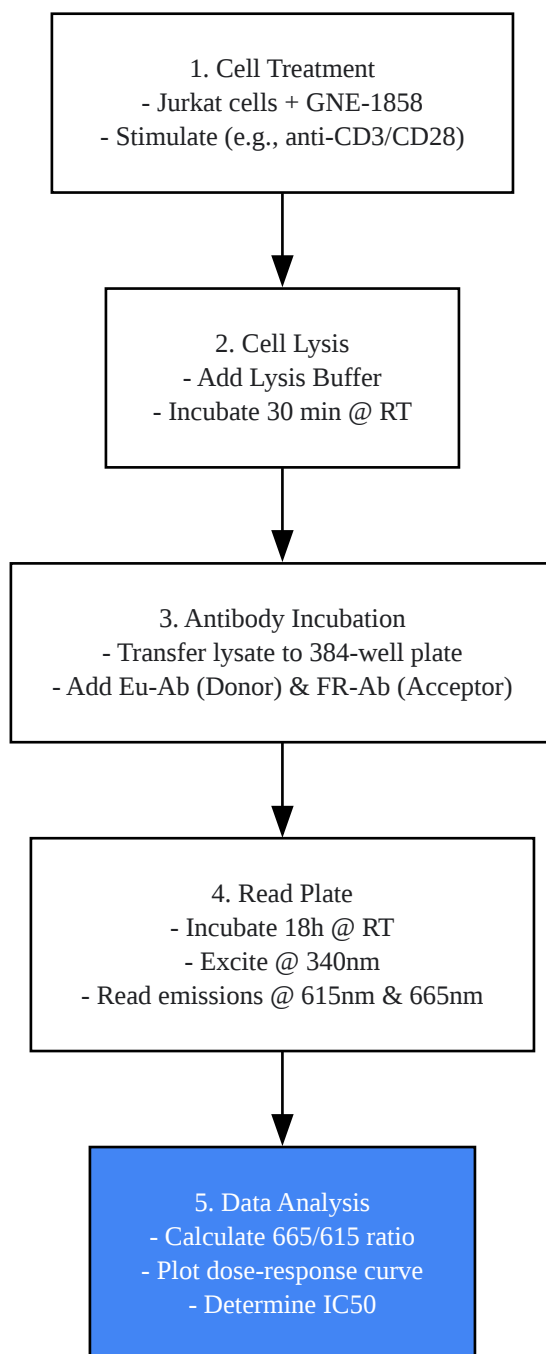


Figure 3. Cellular p-SLP-76 TR-FRET Workflow

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